molecular formula C19H13F3N4S B2377874 (E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477197-18-5

(E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2377874
CAS No.: 477197-18-5
M. Wt: 386.4
InChI Key: XCDLPKADABXERC-WGOQTCKBSA-N
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Description

(E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a cyanide group

Properties

IUPAC Name

(2E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4S/c1-12-5-7-13(8-6-12)17-11-27-18(24-17)16(10-23)26-25-15-4-2-3-14(9-15)19(20,21)22/h2-9,11,25H,1H3/b26-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDLPKADABXERC-WGOQTCKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC(=C3)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=CC(=C3)C(F)(F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions One common approach is the condensation of 4-methylbenzaldehyde with 3-(trifluoromethyl)aniline to form an intermediate Schiff base This intermediate is then cyclized with thiosemicarbazide to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The cyanide group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with similar structural features used in antimicrobial applications.

    Domiphen bromide: Another structurally similar compound with potential pharmaceutical applications.

Uniqueness

(E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its combination of a thiazole ring, a trifluoromethyl group, and a cyanide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

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